![molecular formula C22H14Cl4N2O3S B2629083 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477712-72-4](/img/structure/B2629083.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a complex chemical with significant potential in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Benzylation Reaction:
Phenylation: : Attachment of a phenyl group to the intermediate product using a cross-coupling reaction.
Sulfonylation: : Sulfonyl chloride is introduced to attach the sulfonyl group to the phenyl moiety.
Cyclization: : Finally, the formation of the pyrazole ring through a cyclization reaction with hydrazine.
Industrial Production Methods
Industrial production follows the same steps as the laboratory synthesis but on a larger scale. Adjustments are made to optimize yield and purity, including the use of high-efficiency solvents, catalysts, and specialized equipment to manage reaction conditions like temperature, pressure, and time.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Oxidative conditions can modify the functional groups attached to the aromatic rings, such as the chlorides or sulfonyl group.
Reduction: : This compound can undergo reductive reactions, which might affect the dichlorobenzyl or pyrazole moieties.
Substitution: : Electrophilic aromatic substitution is a common reaction for this compound, allowing further functionalization on the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂
Reduction Reagents: : NaBH₄, LiAlH₄
Substitution Reagents: : Halides, nitrating agents
Major Products Formed
Major products include variously substituted pyrazole derivatives and chlorinated aromatic compounds, depending on the specific reactions undertaken.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel heterocycles: : Used as a starting material or intermediate in the synthesis of complex heterocyclic compounds.
Catalysis: : Potential use in catalytic processes due to its complex structure and functional groups.
Biology and Medicine
Pharmaceuticals: : Studied for its potential use in developing drugs, particularly those targeting inflammatory pathways or cancer.
Biological Markers: : Used in bioassays to study its interaction with various biological pathways.
Industry
Material Science: : Applications in developing advanced materials due to its unique chemical properties.
Agriculture: : Potential use as a pesticide or herbicide.
Mécanisme D'action
Mechanism
The mechanism by which 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole exerts its effects is primarily through interactions with cellular proteins and enzymes, altering their function.
Molecular Targets and Pathways
Enzymes: : Inhibits or modulates enzymes involved in inflammation or cell growth.
Pathways: : Affects signaling pathways like NF-κB or MAPK.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{3-[(2,4-difluorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
3-{3-[(2,4-dichlorobenzyl)thio]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole
Highlighting Uniqueness
The unique combination of dichlorobenzyl and sulfonyl groups in 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole gives it distinct chemical properties, making it particularly effective in applications where strong electron-withdrawing groups are beneficial.
Hope this deep dive into this compound proves enlightening! How do you plan to use this compound?
Propriétés
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,5-dichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O3S/c23-16-5-4-15(20(26)11-16)13-31-18-3-1-2-14(10-18)21-8-9-28(27-21)32(29,30)22-12-17(24)6-7-19(22)25/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDBHZWLXHBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)
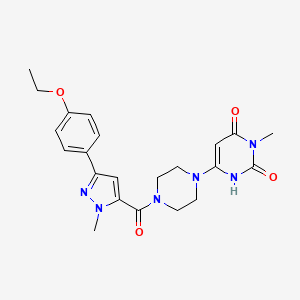
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2629002.png)
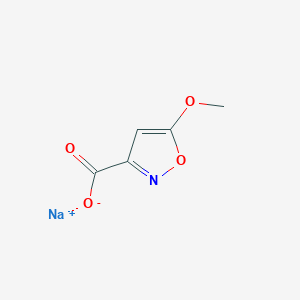
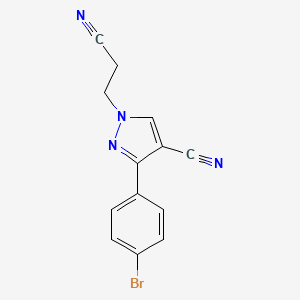
![4-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2629008.png)
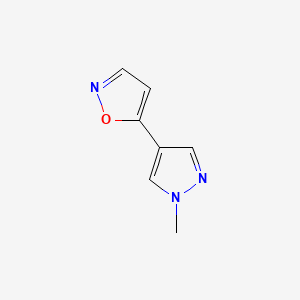

![2-(2-bromophenyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2629013.png)
![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629019.png)
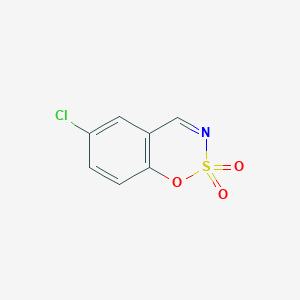
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide](/img/structure/B2629022.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2629023.png)
